molecular formula C5H2BrNOS B3283322 3-Bromo-2-isocyanatothiophene CAS No. 76537-10-5

3-Bromo-2-isocyanatothiophene

Cat. No.: B3283322
CAS No.: 76537-10-5
M. Wt: 204.05 g/mol
InChI Key: YVODABAZTQBYTO-UHFFFAOYSA-N
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Description

3-Bromo-2-isocyanatothiophene is a brominated and isocyanate-functionalized thiophene derivative. Its structure features a thiophene ring substituted with a bromine atom at position 3 and an isocyanate group (-NCO) at position 2. This compound is a valuable building block in organic synthesis, particularly in materials science and pharmaceutical chemistry, where the isocyanate group enables reactions with nucleophiles (e.g., amines, alcohols) to form ureas, carbamates, or polyurethanes . The bromine substituent offers additional reactivity for cross-coupling reactions (e.g., Suzuki or Stille couplings), enhancing its utility in constructing complex molecular architectures. Current pricing data from CymitQuimica indicates a cost of €529 for 50 mg and €1,440 for 500 mg, reflecting its specialized applications and synthesis complexity .

Properties

IUPAC Name

3-bromo-2-isocyanatothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODABAZTQBYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isocyanatothiophene typically involves the bromination of 2-isocyanatothiophene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isocyanatothiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The placement of bromine (positions 2 vs. 3) alters electronic and steric properties. Bromine at position 3 (this compound) may direct electrophilic substitution differently compared to position 2 analogs .
  • Cost Factors : The methyl-substituted derivative (5-Methyl-thiophene-2-isocyanate) is the most expensive, likely due to additional synthesis steps for introducing the methyl group .

Comparison with Non-Isocyanate Bromothiophenes

3-Bromothiophene (CAS 872-31-1)

  • Molecular Formula : C₄H₃BrS
  • Molecular Weight : 163.036 g/mol .
  • Applications : A foundational intermediate for synthesizing polymers, agrochemicals, and pharmaceuticals. Unlike this compound, it lacks the reactive isocyanate group, limiting its utility in urea/carbamate formation .

3-Bromothiophen-2-amine (CAS 774492-91-0)

  • Structure : Features an amine (-NH₂) group at position 2 and bromine at position 3.
  • Applications : The amine group enables participation in diazotization or amidation reactions, contrasting with the isocyanate’s reactivity toward nucleophiles .

Biological Activity

3-Bromo-2-isocyanatothiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting findings from various studies, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C5_5H3_3BrN2_2OS
  • CAS Number : 76537-10-5

This compound features a bromine atom and an isocyanate functional group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Covalent Bond Formation : The isocyanate group can react with nucleophilic sites in proteins and nucleic acids, leading to the formation of covalent adducts. This interaction can disrupt normal cellular functions and may induce apoptosis in cancer cells.
  • Modification of Biomolecules : By modifying key biomolecules, the compound may interfere with cellular processes, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis. For instance, it has been shown to trigger apoptotic pathways in human breast cancer cells (MCF-7) through the activation of caspase enzymes.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings underscore the compound's potential as a novel antimicrobial agent.

Study on Anticancer Effects

In another study focusing on its anticancer properties, this compound was tested on various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung). The results showed:

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

These results suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Safety and Toxicological Profile

Despite its promising biological activities, safety assessments are critical. According to safety data sheets:

  • Acute Toxicity : Classified as Category 3 for oral, dermal, and inhalation exposure.
  • Irritation Potential : Causes skin and eye irritation; respiratory sensitization is also a concern.

Precautions should be taken when handling this compound due to its potential health risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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